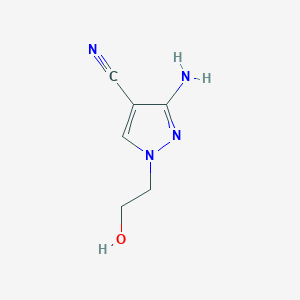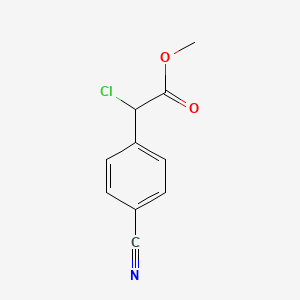![molecular formula C8H5BrN2O B1524592 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190318-90-1](/img/structure/B1524592.png)
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Overview
Description
“4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C8H5BrN2O . It is a solid substance and has a molecular weight of 225.04 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is known that a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 225.04 and an InChI code of 1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) .Scientific Research Applications
Catalytic Applications : 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has been used in palladium-catalyzed cyclization processes. Cho and Kim (2008) demonstrated its cyclization with carboxylic acids under carbon monoxide pressure, producing 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Polymerization Processes : In the field of polymer chemistry, the compound has been employed in atom transfer radical polymerization. Haddleton et al. (1997) showed that 2-pyridinecarbaldehyde imines, related to this compound, can replace bipyridines in atom transfer polymerization with copper(I) bromides and alkyl bromides (Haddleton et al., 1997).
Synthesis of Ferrocenyl Compounds : López et al. (2004) reported that pyridine-4-carbaldehyde reacts with ferrocenyl-4,5-dihydropyrazoles to yield ferrocenyl-1-(4-pyridylmethyl)pyrazoles, illustrating its role in synthesizing ferrocenyl compounds (López et al., 2004).
Formation of β-Lactams : Bertha et al. (1998) discussed the use of carbaldehydes, including those similar to this compound, in the acid-catalyzed formation of β-lactams (Bertha et al., 1998).
Synthesis of Bromo-Pyridine Carbaldehyde Scaffolds : Mandal et al. (2005) described a method for synthesizing bromo-pyridine carbaldehyde scaffolds, highlighting the versatility of bromo-pyridine carbaldehydes in chemical syntheses (Mandal et al., 2005).
Preparation of Indol-2-ones and Isatins : Parrick et al. (1989) demonstrated the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones from 3-bromoindoles or indoles, a process related to the utilization of compounds like this compound (Parrick et al., 1989).
Isoquinoline Synthesis : Cho and Patel (2006) used 3-bromopyridine-4-carbaldehyde for the synthesis of isoquinolines, demonstrating its application in heterocyclic chemistry (Cho & Patel, 2006).
Synthesis of Pyrrolo-Benzodiazocines : Koriatopoulou et al. (2008) described a synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, highlighting the utility of pyrrole-2-carbaldehyde derivatives in complex ring system formations (Koriatopoulou et al., 2008).
Synthesis of Functionalized Pyrroles : Wu et al. (2022) reported a synthesis method for functionalized pyrrole-3-carbaldehydes, employing a process relevant to the chemistry of bromo-pyrrole carbaldehydes (Wu et al., 2022).
Mechanism of Action
While the specific mechanism of action for “4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” was not found in the search results, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially be used in cancer therapy by targeting FGFRs .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-10-3-7-8(6)5(4-12)1-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVRUOHFEJBRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


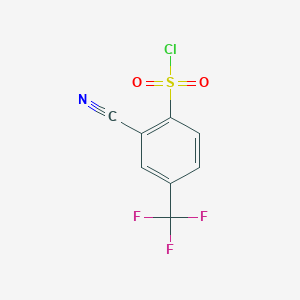
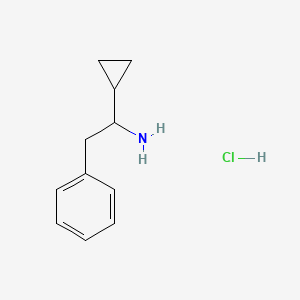
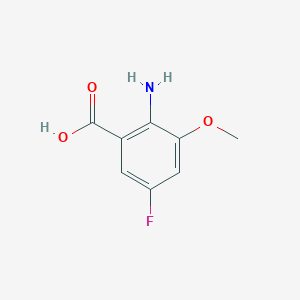
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)
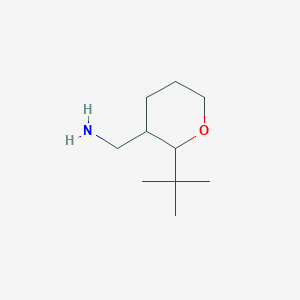

![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
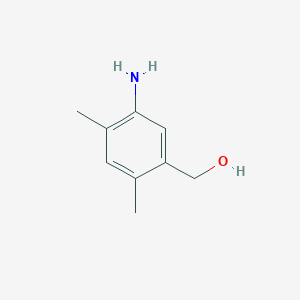
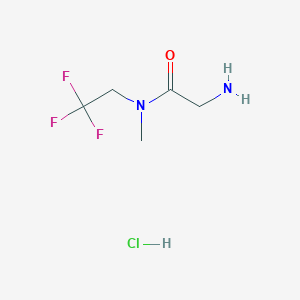
![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)
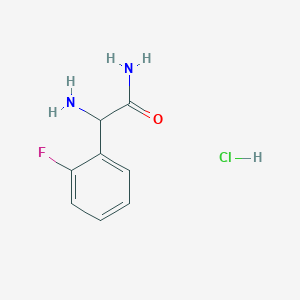
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)
